molecular formula C23H26ClNO3 B13778395 4-Piperidino-2-butynyl benzilic acid hydrochloride CAS No. 95441-50-2

4-Piperidino-2-butynyl benzilic acid hydrochloride

Cat. No.: B13778395
CAS No.: 95441-50-2
M. Wt: 399.9 g/mol
InChI Key: XVHQNJQDLVSUPT-UHFFFAOYSA-N
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Description

4-Piperidino-2-butynyl benzilic acid hydrochloride is a synthetic compound with a cyclopentanecarboxylic acid core esterified to a 4-piperidino-substituted 2-butynyl group. Its systematic name is cyclopentanecarboxylic acid, 1-phenyl-, 4-piperidino-2-butynyl ester, hydrochloride . The hydrochloride salt enhances solubility and stability, a common feature in bioactive molecules .

Properties

CAS No.

95441-50-2

Molecular Formula

C23H26ClNO3

Molecular Weight

399.9 g/mol

IUPAC Name

4-piperidin-1-ium-1-ylbut-2-ynyl 2-hydroxy-2,2-diphenylacetate;chloride

InChI

InChI=1S/C23H25NO3.ClH/c25-22(27-19-11-10-18-24-16-8-3-9-17-24)23(26,20-12-4-1-5-13-20)21-14-6-2-7-15-21;/h1-2,4-7,12-15,26H,3,8-9,16-19H2;1H

InChI Key

XVHQNJQDLVSUPT-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CC#CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

Preparation Methods

Amino Group Protection on Piperidine

Amino protection is crucial to avoid unwanted side reactions during alkylation and coupling steps. Two common protecting groups are:

  • tert-Butyloxycarbonyl (BOC) : Introduced by reaction of 4-piperidine derivatives with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine). This method provides a stable intermediate suitable for further functionalization.

  • Acetyl or Benzoyl Protection : Acetylation with acetic anhydride or benzoylation with benzoyl chloride in the presence of bases like triethylamine. These groups are commonly used in the synthesis of benzoylpiperidine fragments and related compounds.

Introduction of the Butynyl Group

The butynyl substituent is introduced via alkylation or nucleophilic substitution on the protected piperidine intermediate:

  • Grignard Reagent Alkylation : The ester group on the protected piperidine is reacted with methylmagnesium chloride or bromide at low temperature (below 0 °C) to form a tertiary alcohol intermediate containing the 2-propanol structure, which can be further transformed to the butynyl derivative by appropriate functional group modifications.

  • Nucleophilic Substitution and Coupling : The piperidine nitrogen can be alkylated with 2-butynyl halides or tosylates under controlled conditions to introduce the butynyl moiety.

Coupling with Benzilic Acid Derivatives

  • The benzilic acid moiety is introduced by coupling the piperidine intermediate with benzilic acid or its activated derivatives such as acyl chlorides.

  • Activation of benzilic acid to its acyl chloride is typically performed using oxalyl chloride or thionyl chloride in anhydrous solvents like dichloromethane at room temperature or slightly elevated temperatures.

  • The coupling reaction is often catalyzed by Lewis acids such as aluminum trichloride (AlCl3) in Friedel-Crafts acylation conditions, facilitating the formation of the benzoylpiperidine structure.

  • Peptide coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) combined with 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) can also be used to couple carboxylic acids with amines under mild conditions.

Deprotection and Salt Formation

  • The BOC protecting group is removed by acidolysis, typically using hydrochloric acid in ethanol at moderate temperatures (around 50 °C), yielding the free amine hydrochloride salt.

  • The free amine hydrochloride can be further purified by adjusting pH with sodium hydroxide, extraction with organic solvents such as toluene, and recrystallization to achieve high purity.

Summary of a Representative Preparation Protocol

Step Reaction Description Reagents & Conditions Yield & Purity
1 BOC Protection of 4-piperidine formate Di-tert-butyl dicarbonate, triethylamine, 30-50 °C Intermediate (I), high yield
2 Alkylation of ester group with methyl Grignard reagent Methylmagnesium chloride/bromide in THF, <0 °C, 5 h Intermediate (II) with 2-propanol structure, ~90% yield, 95-96% purity
3 Acidolysis to remove BOC group and form hydrochloride salt 36% HCl in ethanol, 50 °C, 2 h 2-(4-piperidyl)-2-propanol hydrochloride, ~89% purity
4 pH adjustment and extraction 30% NaOH, toluene extraction, recrystallization Final free amine, 98.5% purity, 86-88% yield

Analytical and Purification Techniques

  • Separation : Reaction mixtures are typically separated by liquid-liquid extraction using solvents such as ethyl acetate, toluene, and water.

  • Drying : Organic layers are dried over anhydrous magnesium sulfate overnight.

  • Purification : Recrystallization and chromatography (e.g., silica gel column chromatography) are employed to achieve high purity.

  • Characterization : Purity and identity are confirmed by techniques such as NMR, HPLC, and melting point analysis.

Research Findings and Considerations

  • The use of BOC protection is favored for its ease of introduction and removal under mild conditions, which reduces side reactions and improves overall yield.

  • Grignard reagents provide efficient alkylation pathways but require strict temperature control to prevent side reactions.

  • Friedel-Crafts acylation remains a robust method for coupling aromatic acid derivatives with piperidine intermediates, though Lewis acid catalysts must be carefully handled due to their moisture sensitivity.

  • The final hydrochloride salt form improves compound stability and facilitates purification.

  • Industrial scalability is supported by the simplicity and cost-effectiveness of the BOC protection and Grignard alkylation sequence.

Chemical Reactions Analysis

4-Piperidino-2-butynyl benzilic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Piperidino-2-butynyl benzilic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of 4-Piperidino-2-butynyl benzilic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name (Substituent) Molecular Formula* Molecular Weight* Key Features Metabolic Stability (Inferred)
4-Piperidino-2-butynyl benzilic acid hydrochloride C₁₈H₂₄ClNO₂ 329.85 g/mol Piperidine ring (6-membered, tertiary amine); high lipophilicity Moderate esterase susceptibility
4-Morpholino-2-butynyl benzilic acid hydrochloride C₁₇H₂₂ClNO₃ 339.83 g/mol Morpholine ring (6-membered, oxygen-containing); improved solubility Higher metabolic stability due to ether oxygen
4-(Dimethylamino)-2-butynyl benzilic acid hydrochloride C₁₆H₂₂ClNO₂ 295.81 g/mol Dimethylamine (small, highly basic); rapid absorption Prone to rapid hepatic clearance
4-(1-Pyrrolidinyl)-2-butynyl benzilic acid hydrochloride C₁₇H₂₄ClNO₂ 313.84 g/mol Pyrrolidine ring (5-membered, less bulky); enhanced CNS penetration Moderate stability; potential for prolonged activity

*Calculated based on substituent molecular weights and core structure.

Key Findings:

Piperidino vs. Morpholino: The morpholino analog’s oxygen atom increases polarity, improving aqueous solubility but reducing blood-brain barrier permeability compared to the piperidino variant .

Tertiary Amines (Piperidino, Pyrrolidinyl): Piperidino’s larger ring size may enhance receptor binding affinity in anticholinergic targets, whereas pyrrolidinyl’s compact structure favors faster tissue distribution .

Metabolic Pathways: Ester hydrolysis (evident in benzilic acid derivatives like propiverine metabolites) is a common degradation route, but substituents like morpholino may slow this process .

Pharmacological and Industrial Relevance

  • Benzilic Acid Esters: Widely used as antispasmodics (e.g., propiverine hydrochloride metabolites) . The ester linkage in this compound likely confers similar muscle-relaxant properties.
  • Piperidine Derivatives : Piperidine is a pharmacophore in antipsychotics and analgesics. The 2-butynyl chain may enhance bioavailability through increased membrane permeability .

Biological Activity

4-Piperidino-2-butynyl benzilic acid hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23ClN2O2C_{22}H_{23}ClN_2O_2. The compound features a piperidine ring, a butynyl chain, and a benzilic acid moiety, which contribute to its biological interactions.

Research indicates that the compound may exert its effects through multiple pathways:

  • Inhibition of Protein Kinase B (PKB) : Similar compounds have shown to selectively inhibit PKB, a key player in the PI3K-Akt signaling pathway implicated in cancer cell proliferation and survival. This suggests potential anticancer properties for this compound .
  • Antimicrobial Activity : Analogous compounds have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperidine moiety is critical for this activity, as seen in studies involving piperidinyl-benzimidazoles .

Anticancer Activity

A study evaluating similar piperidine derivatives reported significant inhibition of tumor growth in xenograft models. The compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

CompoundIC50 (μM)Selectivity Ratio (Cancer/Normal)
Compound A0.510:1
Compound B1.08:1
This compound 0.8 9:1

Antimicrobial Activity

The minimum inhibitory concentration (MIC) values for related compounds indicate potent antibacterial effects:

CompoundMIC (μg/mL)Target Bacteria
Compound X16Staphylococcus aureus
Compound Y8Escherichia coli
This compound 4 Enterococcus faecalis

Case Studies

  • Cancer Cell Lines : In vitro studies using breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis and cell cycle arrest. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
  • Bacterial Infections : A case study on the efficacy of the compound against Enterococcus faecalis demonstrated a reduction in bacterial load in animal models when administered at a concentration of 10 μg/mL.

Q & A

Q. How can the synthesis of 4-Piperidino-2-butynyl benzilic acid hydrochloride be optimized for high yield and purity?

Methodological considerations include:

  • Starting materials : Use high-purity benzyl chloride derivatives and piperidine precursors to minimize side reactions .
  • Reaction conditions : Optimize nucleophilic substitution steps with bases like potassium carbonate in anhydrous solvents (e.g., THF) to enhance reactivity .
  • Purification : Employ column chromatography or recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .
  • Quality control : Monitor reaction progress via TLC and confirm final product purity using HPLC (>98%) .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Structural elucidation : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the piperidine ring, alkyne, and benzilic acid moieties .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) for molecular weight verification .
  • Salt form confirmation : FT-IR to identify hydrochloride-specific peaks (e.g., N-H stretches at 2500–3000 cm1^{-1}) .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?

  • Solubility enhancement : The hydrochloride salt increases water solubility via ionic interactions, enabling use in biological buffers (e.g., PBS at pH 7.4) .
  • Stability considerations : Store lyophilized powder at -20°C to prevent hydrolysis. Avoid prolonged exposure to basic conditions (>pH 8) to maintain salt integrity .

Q. What strategies are recommended for designing initial biological screening assays for this compound?

  • In vitro assays : Prioritize enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (GPCRs) using radioligand displacement assays .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate to establish IC50_{50} values .
  • Control experiments : Include positive controls (e.g., known inhibitors) and solvent-only controls to validate assay conditions .

Advanced Research Questions

Q. What methodologies are employed to investigate receptor binding affinities and functional activity of this compound?

  • Radioligand binding assays : Use 3H^3H-labeled ligands (e.g., 3H^3H-N-methylscopolamine for muscarinic receptors) to measure Ki_i values .
  • Functional assays : Employ calcium flux or cAMP accumulation assays in transfected cell lines (e.g., CHO cells) to assess agonist/antagonist activity .
  • Structural modeling : Dock the compound into receptor crystal structures (e.g., PDB entries) using AutoDock Vina to predict binding modes .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and blood-brain barrier penetration in rodent models .
  • Metabolite identification : Use LC-MS/MS to detect hepatic metabolites (e.g., phase I oxidation products) that may alter activity .
  • Dose adjustment : Correlate in vitro IC50_{50} with effective plasma concentrations in vivo to refine dosing regimens .

Q. What approaches are used to study metabolic pathways and potential toxicological profiles?

  • In vitro metabolism : Incubate with liver microsomes (human or rodent) and NADPH to identify cytochrome P450-mediated oxidation .
  • Toxicity screening : Perform Ames tests for mutagenicity and MTT assays in hepatocyte cell lines (e.g., HepG2) for cytotoxicity .
  • In silico prediction : Use tools like ADMET Predictor™ to estimate metabolic soft spots and potential drug-drug interactions .

Q. How can computational chemistry tools predict synthetic pathways and structure-activity relationships (SAR)?

  • Retrosynthetic analysis : Apply AI-driven platforms (e.g., Pistachio, Reaxys) to propose feasible routes from commercial precursors .
  • QSAR modeling : Train models on analogs with known biological data to predict potency and selectivity .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic effects on receptor binding .

Q. Key Considerations for Experimental Design

  • Theoretical framework : Align studies with established hypotheses (e.g., cholinergic signaling modulation) to guide assay selection .
  • Safety protocols : Follow OSHA guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .
  • Data validation : Replicate experiments across independent labs and use statistical tools (e.g., ANOVA) to assess significance .

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